N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring, a bromo-methoxyphenyl group, and a nitrophenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole intermediate in the presence of a palladium catalyst.
Attachment of the Nitrophenoxyacetamide Moiety: The final step involves the nucleophilic substitution reaction between the benzoxazole intermediate and a nitrophenoxyacetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: The interaction with molecular targets can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide
- N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide
Uniqueness
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxyacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O6/c1-30-19-8-2-13(10-17(19)23)22-25-18-11-14(3-9-20(18)32-22)24-21(27)12-31-16-6-4-15(5-7-16)26(28)29/h2-11H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXKZAXVGYHEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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